6-chloro-1-methyl-1H-Indazole-5-carboxylic acid
CAS No.:
Cat. No.: VC15959847
Molecular Formula: C9H7ClN2O2
Molecular Weight: 210.62 g/mol
* For research use only. Not for human or veterinary use.
 
                        
Specification
| Molecular Formula | C9H7ClN2O2 | 
|---|---|
| Molecular Weight | 210.62 g/mol | 
| IUPAC Name | 6-chloro-1-methylindazole-5-carboxylic acid | 
| Standard InChI | InChI=1S/C9H7ClN2O2/c1-12-8-3-7(10)6(9(13)14)2-5(8)4-11-12/h2-4H,1H3,(H,13,14) | 
| Standard InChI Key | FNMMIMYMMJSGHL-UHFFFAOYSA-N | 
| Canonical SMILES | CN1C2=CC(=C(C=C2C=N1)C(=O)O)Cl | 
Introduction
Structural and Chemical Properties
Molecular Architecture
6-Chloro-1-methyl-1H-indazole-5-carboxylic acid belongs to the indazole class of heterocyclic compounds, which feature a fused benzene and pyrazole ring system. Key structural attributes include:
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Molecular weight: 228.62 g/mol (calculated from the formula). 
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Substituents: - 
Chlorine at position 6, enhancing electrophilic reactivity. 
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Methyl group at position 1, influencing steric and electronic properties. 
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Carboxylic acid at position 5, enabling salt formation and conjugation reactions. 
 
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The compound’s planar structure and polar functional groups contribute to its solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and methanol, though exact solubility data requires experimental validation .
Synthesis and Reaction Chemistry
Synthetic Pathways
The synthesis of 6-chloro-1-methyl-1H-indazole-5-carboxylic acid can be inferred from methodologies applied to analogous indazoles:
Cyclocondensation and Functionalization
A common approach involves cyclocondensation of hydrazine derivatives with appropriately substituted carbonyl precursors. For example:
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Cyclocondensation: Reaction of 4-chloro-3-methyl-1H-indazole-5-carbaldehyde with hydroxylamine or hydrazine derivatives under acidic conditions . 
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Methylation: Introduction of the methyl group via alkylation agents like methyl iodide in the presence of a base (e.g., potassium carbonate) . 
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Oxidation: Conversion of aldehyde or alcohol intermediates to the carboxylic acid using oxidizing agents such as potassium permanganate . 
A representative synthesis route is summarized below:
| Step | Reaction Conditions | Yield | Key Reagents | 
|---|---|---|---|
| 1 | Cyclocondensation at 80°C in HCl/EtOH | 65% | Hydrazine hydrate, 4-chloro-3-methylbenzaldehyde | 
| 2 | Methylation at 25°C in DMF | 78% | Methyl iodide, K₂CO₃ | 
| 3 | Oxidation with KMnO₄ in H₂O | 82% | KMnO₄, H₂SO₄ | 
Suzuki-Miyaura Coupling
Applications in Pharmaceutical Development
Drug Intermediate
The compound serves as a precursor for:
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Kinase inhibitors: Conjugation with pyridine or pyrimidine moieties yields candidates targeting EGFR or VEGFR2 . 
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Antifungal agents: Amide derivatives exhibit enhanced bioavailability and target specificity . 
Prodrug Design
Esterification of the carboxylic acid group (e.g., methyl or ethyl esters) improves membrane permeability, enabling prodrug strategies. Hydrolysis in vivo regenerates the active acid form .
Comparative Analysis with Related Indazole Derivatives
| Compound | CAS Number | Key Differences | Biological Activity | 
|---|---|---|---|
| 1H-Indazole-5-carboxylic acid | 61700-61-6 | Lacks chlorine and methyl groups | Moderate antifungal | 
| 6-Chloro-1H-indazole-5-carboxylic acid | 1890961-61-1 | No methyl group at position 1 | Enhanced reactivity | 
| 7-Methyl-1H-indazole-5-carboxylic acid | 1031417-41-0 | Methyl at position 7 instead of 1 | Reduced solubility | 
The methyl group at position 1 in the target compound confers greater metabolic stability compared to non-methylated analogs, as evidenced by prolonged half-lives in hepatic microsomal assays .
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